molecular formula C12H16O3 B13705447 Tert-butyl 2-phenoxyacetate

Tert-butyl 2-phenoxyacetate

Cat. No.: B13705447
M. Wt: 208.25 g/mol
InChI Key: SQODLBZBNXPSKQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-phenoxyacetate is an organic compound with the molecular formula C12H16O3. It is an ester derived from phenoxyacetic acid and tert-butanol. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-phenoxyacetate can be synthesized through the esterification of phenoxyacetic acid with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-phenoxyacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenoxyacetic acid and tert-butanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Phenoxyacetic acid and tert-butanol.

    Transesterification: A different ester and alcohol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Tert-butyl 2-phenoxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 2-phenoxyacetate primarily involves its hydrolysis to phenoxyacetic acid and tert-butanol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The phenoxyacetic acid produced can then participate in various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromoacetate: Another ester with similar reactivity but contains a bromine atom, making it more reactive in nucleophilic substitution reactions.

    Tert-butyl acetate: A simpler ester used as a solvent and in organic synthesis.

    Phenyl acetate: An ester derived from phenol and acetic acid, used in the synthesis of various organic compounds.

Uniqueness

Tert-butyl 2-phenoxyacetate is unique due to its combination of a phenoxy group and a tert-butyl ester, providing specific reactivity and stability. Its structure allows for diverse applications in organic synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

tert-butyl 2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQODLBZBNXPSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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